molecular formula C8H12O3S B1394347 3-[(2-Oxocyclopentyl)thio]propanoic acid CAS No. 856811-51-3

3-[(2-Oxocyclopentyl)thio]propanoic acid

Cat. No.: B1394347
CAS No.: 856811-51-3
M. Wt: 188.25 g/mol
InChI Key: AZMNQJRTIIZNEP-UHFFFAOYSA-N
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Description

3-[(2-Oxocyclopentyl)thio]propanoic Acid is a specialized chemical compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This molecule features a propanoic acid group linked via a thioether bridge to a 2-oxocyclopentyl ring, a structural motif found in various bioactive molecules. While specific research on this exact compound is limited, its structure suggests potential utility in several areas. The 2-oxocyclopentyl moiety is a known feature in synthetic intermediates, as seen in compounds like 3-(2-oxocyclopentyl)propionic acid which is used in preparative methods . Furthermore, the thioether linkage is a critical functional group in biochemistry and drug design, with compounds containing similar bonds being studied for their biological activities. Researchers may explore this compound for developing novel pharmaceutical candidates, particularly as a scaffold for creating more complex molecules with potential biological activity. It may also find application in materials science, for instance, in the development of novel polymers or ligands, analogous to the use of other thiol-containing acids like 3-mercaptopropionic acid in preparing functionalized nanoparticles . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-oxocyclopentyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMNQJRTIIZNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxocyclopentyl)thio]propanoic acid typically involves the reaction of cyclopentanone with a thiol compound under controlled conditions. One common method includes the following steps:

    Heating Reaction: Cyclopentanone is reacted with a thiol compound, such as thiopropionic acid, in the presence of a catalyst.

    Addition of Acrylate: Acrylate is added to the reaction mixture, which undergoes a thermal reaction to form the desired product.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxocyclopentyl)thio]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Produced by the reduction of the ketone group.

    Substituted Derivatives: Result from nucleophilic substitution reactions.

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H12O3C_8H_{12}O_3
  • Molecular Weight : 156.18 g/mol
  • Density : 1.166 g/cm³
  • Boiling Point : 324.2 °C
  • Flash Point : 164.1 °C

Structural Characteristics

The compound features a cyclopentyl group attached to a thioether linkage, which contributes to its unique reactivity and potential biological activity. The presence of the ketone functionality enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Synthesis Steps

  • Starting Materials : Dumasin and morpholine are reacted under heat.
  • Acrylate Addition : Methyl acrylate is added gradually to the reaction mixture.
  • Hydrolysis : The resulting ester undergoes hydrolysis to yield the final acid product.

This streamlined approach not only enhances yield but also reduces the complexity of the synthesis process, facilitating easier industrial production .

Medicinal Chemistry

3-[(2-Oxocyclopentyl)thio]propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of PDE9A inhibitors, which are promising candidates for treating neurological disorders such as Alzheimer's disease . The compound's structural features allow for modifications that can enhance biological activity and selectivity.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds derived from this acid have been studied for their potential to reduce inflammation in cellular models.

These properties make it a candidate for further exploration in drug discovery programs .

Case Studies

Several case studies highlight the potential applications of this compound:

  • PDE9A Inhibition :
    • A study demonstrated that modifications to the this compound structure could enhance inhibition potency against PDE9A, leading to improved cognitive function in animal models .
  • Antimicrobial Activity :
    • Research conducted on derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .
  • Anti-inflammatory Research :
    • Investigations into its anti-inflammatory effects revealed that certain derivatives could significantly reduce cytokine production in vitro, suggesting therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(2-Oxocyclopentyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-[(2-Oxocyclopentyl)thio]propanoic acid with structurally related propanoic acid derivatives:

Compound Name Substituent Group Key Features Applications/Toxicity Insights References
This compound 2-Oxocyclopentylthio Cyclic ketone + thioether; moderate hydrophobicity and polarity Potential intermediate or bioactive agent (inferred)
3-((6-R-quinolin-4-yl)thio)propanoic acid Quinolin-4-ylthio (R = H, CH₃, OCH₃) Aromatic heterocycle (quinoline) + thioether; sodium salts increase solubility Plant rhizogenesis stimulant; higher toxicity in sodium salts
MK-571 (Leukotriene D4 antagonist) Quinoline + dithio side chain Stereoselective protein binding; species-dependent pharmacokinetics Pharmaceutical (asthma treatment)
3-(2-Thienyl)propanoic acid Thienylthio Aromatic thiophene ring; planar structure Research applications (e.g., material science)
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic acid Imidazolethio Nitrogen-rich heterocycle; hydrogen-bonding capacity Kinase inhibition (inferred)
Perfluorinated thiopropanoic acids CF₃(CF₂)ₙ-S- (n = 6–18) Extreme hydrophobicity and chemical stability Industrial surfactants; environmental persistence

Key Comparative Insights

Substituent Effects on Solubility and Toxicity: The quinoline derivatives (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid) exhibit higher water solubility in sodium salt form but increased toxicity due to enhanced bioavailability . Perfluorinated analogs (e.g., 3-[(tridecafluorooctyl)thio]propanoic acid) are highly lipophilic and environmentally persistent, making them unsuitable for biological applications .

Biological Activity and Applications: Quinoline-thio derivatives are effective rhizogenesis stimulants in plants (e.g., Rosa damascena), with toxicity linked to substituents (e.g., alkoxy groups reduce toxicity) . The target compound’s lack of aromatic nitrogen heterocycles may limit DNA intercalation-related toxicity. MK-571 demonstrates stereoselective protein binding and clearance, highlighting how chiral centers in thioether linkages influence pharmacokinetics .

Imidazole-thio derivatives (e.g., 3-[(4,5-Diphenylimidazol-2-yl)thio]propanoic acid) leverage nitrogen’s basicity for enzyme inhibition, unlike the target compound’s neutral cyclopentyl group .

Synthetic Accessibility: Quinoline and imidazole derivatives require multi-step synthesis for heterocycle formation . The target compound’s synthesis likely involves simpler thiolation of 2-oxocyclopentanone followed by coupling to propanoic acid, offering scalability advantages .

Biological Activity

3-[(2-Oxocyclopentyl)thio]propanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C8_8H12_12O3_3
Molecular Weight : 156.179 g/mol
CAS Number : 856811-51-3

The compound features a cyclopentyl moiety attached to a thioether and a propanoic acid group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Modulation of Signal Transduction Pathways : It is believed to affect signaling pathways related to inflammation and immune response, although specific pathways remain to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Inflammation Model

In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels. The compound was shown to reduce COX-2 expression and prostaglandin E2 levels, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
3-(2-Oxocyclopentyl)propanoic acidAntimicrobial, Anti-inflammatoryCOX inhibition
2-FluoroloxoprofenAnti-inflammatoryCOX inhibition
PyrroxypheneAnti-inflammatorycPLA₂α inhibition

This table highlights the comparative biological activities and mechanisms of action among related compounds, illustrating the unique position of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-[(2-Oxocyclopentyl)thio]propanoic acid?

  • Methodological Answer: Synthesis can involve nucleophilic thiol-ene reactions or substitution of 2-oxocyclopentyl derivatives with mercaptopropanoic acid. For example, analogous compounds like 3-((6-R-quinolin-4-yl)thio)propanoic acid were synthesized via thiol-quinoline coupling under basic conditions (e.g., NaH/DMF), followed by acidification to isolate the free acid . Sodium salt formation (e.g., NaOH treatment) improves aqueous solubility for purification .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer:

  • GC-MS: Derivatize with trimethylsilyl (TMS) agents to enhance volatility. Fragmentation patterns (e.g., m/z 253 for decarboxylated cyclopentylthio fragments) aid structural confirmation .
  • LC-MS/MS: Use negative ion mode (ESI-) to detect the deprotonated molecular ion ([M-H]⁻). Collision-induced dissociation (CID) can reveal thioether cleavage products .
  • NMR: 1^1H and 13^13C NMR should show signals for the cyclopentanone carbonyl (~210 ppm), thioether linkage (δ 2.8–3.2 ppm for SCH2_2), and propanoic acid protons (δ 12.5 ppm for COOH) .

Q. How can researchers optimize solubility for in vitro studies?

  • Methodological Answer: Convert the free acid to sodium salts via neutralization with NaOH. For example, sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid achieved >95% solubility in aqueous buffers . Alternatively, use co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes to enhance bioavailability .

Advanced Research Questions

Q. How does the 2-oxocyclopentyl thioether group influence stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC: the thioether bond may hydrolyze to form cyclopentanone and mercaptopropanoic acid. Stabilizers like antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) can mitigate oxidation . Data from analogous compounds (e.g., 3-((4-bromophenyl)thio)propanoic acid) suggest a half-life of ~48 hours in serum-free buffer .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions.

  • Purity Verification: Use orthogonal methods (HPLC, NMR) to confirm >98% purity. Impurities like residual cyclopentanone (from synthesis) can inhibit enzymes non-specifically .
  • Assay Optimization: Include controls for thiol-reactive interference (e.g., glutathione quenching). For receptor-binding studies, use radiolabeled analogs (e.g., 35^{35}S-labeled thioether) to distinguish specific vs. nonspecific binding .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer:

  • Docking Studies: Model the compound’s conformation in the active site of cyclooxygenase (COX) or cytochrome P450 enzymes. The 2-oxocyclopentyl group may form hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
  • MD Simulations: Simulate stability of the thioether linkage in lipid bilayers to assess membrane permeability. Compare with analogs (e.g., 3-(benzodioxol-5-yl)propanoic acid derivatives) to identify structure-permeability relationships .

Key Considerations for Experimental Design

  • Synthetic Byproducts: Monitor for residual cyclopentanone (GC-MS retention time ~8.2 min) and unreacted mercaptopropanoic acid (HPLC RT ~3.5 min) .
  • Biological Assays: Pre-incubate the compound with 1 mM DTT to reduce disulfide formation in cell-based studies .
  • Toxicity Screening: Use zebrafish embryos (FET assay) to assess acute toxicity (LC₅₀ > 100 μM suggests low risk) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Oxocyclopentyl)thio]propanoic acid
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3-[(2-Oxocyclopentyl)thio]propanoic acid

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